molecular formula C9H14BNO2 B1501823 2-Tert-butyl-pyridine-5-boronic acid CAS No. 1174312-53-8

2-Tert-butyl-pyridine-5-boronic acid

Cat. No.: B1501823
CAS No.: 1174312-53-8
M. Wt: 179.03 g/mol
InChI Key: YPVRENWHCBDGTR-UHFFFAOYSA-N
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Description

2-Tert-butyl-pyridine-5-boronic acid is a boronic acid derivative characterized by the presence of a tert-butyl group attached to the pyridine ring at the 2-position and a boronic acid group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-tert-butylpyridine with a boronic acid derivative under suitable conditions.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are commonly employed to introduce the boronic acid group. This involves the reaction of 2-tert-butylpyridine with a boronic acid ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid group to boronic alcohols.

  • Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Electrophilic reagents such as nitric acid or halogens (e.g., chlorine) are employed under controlled conditions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of boronic acids.

  • Boronic Alcohols: Resulting from the reduction of boronic acids.

  • Substituted Pyridines: Products of electrophilic substitution reactions on the pyridine ring.

Mechanism of Action

Target of Action

The primary target of 2-Tert-butyl-pyridine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound also participates in the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It is known that the compound is relatively stable and generally environmentally benign

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .

Action Environment

The action of this compound is influenced by environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The compound is also known to be environmentally benign, which means it has minimal impact on the environment .

Biochemical Analysis

Biochemical Properties

2-Tert-butyl-pyridine-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its function as a catalyst and in the modulation of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For instance, its interaction with proteases can inhibit their activity, thereby affecting protein degradation and turnover. Additionally, this compound can impact metabolic pathways by altering the flux of metabolites and the activity of key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the broader biochemical effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These products can have different biochemical activities compared to the parent compound. Additionally, the long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated and carboxylated derivatives. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The interactions with cofactors, such as NADH and FADH2, can also modulate the compound’s activity and its effects on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within the cell. The targeting signals and modifications that direct this compound to specific subcellular locations are important areas of research .

Scientific Research Applications

2-Tert-butyl-pyridine-5-boronic acid finds applications in various scientific research areas:

  • Chemistry: It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

  • Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

  • Industry: Its use in material science and organic synthesis makes it valuable for the production of advanced materials and chemicals.

Comparison with Similar Compounds

  • Pyridine-3-boronic acid: Similar structure but lacks the tert-butyl group.

  • 2-Methylpyridine-5-boronic acid: Similar boronic acid group but different alkyl group on the pyridine ring.

  • 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Similar pyridine structure with a different functional group.

Uniqueness: 2-Tert-butyl-pyridine-5-boronic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and stability of the compound. This makes it particularly useful in specific synthetic applications where such properties are advantageous.

Properties

IUPAC Name

(6-tert-butylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-9(2,3)8-5-4-7(6-11-8)10(12)13/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRENWHCBDGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695980
Record name (6-tert-Butylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174312-53-8
Record name (6-tert-Butylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-tert-butylpyridin-3-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(tert-butyl)pyridine (1 g, 4.67 mmol) and triisopropylborate (1.29 mL, 5.60 mmol) in anhydrous tetrahydrofuran (10 mL) at −78° C. under nitrogen was added dropwise a solution of n-butyl lithium in hexane (2.5 M, 2.06 mL, 5.14 mmol). The reaction was stirred at −78° C. for 2½ hours then allowed to warm slowly to −10° C. over 1 hour. The reaction was quenched by the addition of water (10 mL) and the tetrahydrofuran removed under reduced pressure. The resulting aqueous suspension was diluted with water (30 mL) and washed with ether (30 mL). The aqueous phase was acidified to pH 6 by the addition of acetic acid and the resulting milky suspension extracted with ether (2×20 mL). The combined organic extracts were washed with saturated brine (2×50 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a white foam. Ether (5 mL) and hexanes (40 mL) were added and the resulting suspension stirred vigorously for 30 minutes then filtered to give 2-(tert-butyl)pyridine-5-boronic acid (0.5093 g, 61% yield) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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